1-(4-Methyl-2-nitrophenyl)piperazine
Overview
Description
1-(4-Methyl-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O2 . It has a molecular weight of 221.26 . This compound is used as a reagent in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for treatment of non-small-cell lung cancer .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound has been examined using density functional theory (DFT), with the Becke-3-Lee-Yang-Parr (B3LYP) functional and the 6-31G (d) and 6-311++G (d,p) basis sets .Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Antibacterial and Biofilm Inhibitory Activities
A study by Mekky & Sanad (2020) explored the use of piperazine derivatives in the context of antibacterial and biofilm inhibitory activities. Specifically, they synthesized a series of bis(1,3,4-trisubstituted pyrazoles) linked via a piperazine moiety. These compounds, especially 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. They also exhibited strong biofilm inhibition activities, surpassing the reference drug Ciprofloxacin.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Methyl-2-nitrophenyl)piperazine are not fully understood. It is known that this compound was used as a reagent in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for treatment of non-small-cell lung cancer .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that this compound can participate in free radical reactions
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKQLUMKYBKCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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